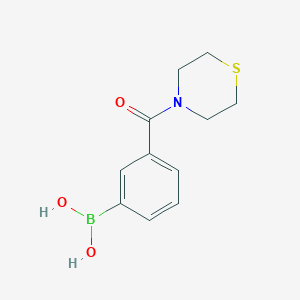

(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid

Description

(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative with a thiomorpholine moiety attached to the phenyl ring

Propriétés

IUPAC Name |

[3-(thiomorpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3S/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUOGQLZRICCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCSCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657271 | |

| Record name | [3-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-37-2 | |

| Record name | [3-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Thiomorpholin-4-ylcarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid typically involves the reaction of thiomorpholine-4-carboxylic acid with phenylboronic acid under specific conditions. The reaction can be carried out using a coupling agent such as a palladium catalyst in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The thiomorpholine ring can be reduced to form thiol derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Thiol Derivatives: Resulting from the reduction of the thiomorpholine ring.

Substituted Phenyl Derivatives: Produced through electrophilic substitution reactions.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

This compound features a thiomorpholine moiety attached to a phenyl ring, making it versatile in chemical reactions. Its ability to participate in the Suzuki-Miyaura coupling reaction is particularly significant, as it allows for the formation of new carbon-carbon bonds, which is essential in organic synthesis. The compound can also form reversible covalent bonds with diols, enhancing its utility in biochemical applications.

Organic Synthesis

(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid serves as a crucial reagent in organic synthesis, especially in cross-coupling reactions. It is used to synthesize complex molecules by facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids | Aryl compounds |

| Electrophilic Substitution | Substitutes hydrogen on the phenyl ring | Substituted phenyl derivatives |

| Oxidation | Converts boronic acid to boronic esters | Boronic esters |

Medicinal Chemistry

The compound has shown potential in developing bioactive molecules and enzyme inhibitors. Its ability to inhibit serine proteases through covalent bonding at the active site makes it valuable in therapeutic research. Additionally, studies have reported its antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , highlighting its potential as an antibacterial agent.

Case Study: Antimicrobial Activity

A recent study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, attributed to the compound's interference with metabolic enzymes essential for bacterial survival.

Materials Science

In materials science, this compound is explored for its role in developing advanced materials and chemical sensors. Its unique interactions with biomolecules make it suitable for designing sensors that detect specific analytes through changes in optical properties.

Biochemical Pathways

The biochemical pathways affected by this compound include modulation of cell signaling pathways and gene expression. Its interactions with cellular components can lead to altered phosphorylation states of proteins, impacting various cellular functions.

Mécanisme D'action

The mechanism by which (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The thiomorpholine ring can interact with biological targets, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Similar structure but lacks the thiomorpholine moiety.

Thiomorpholine Derivatives: Similar to the thiomorpholine ring but without the boronic acid group.

Boronic Esters: Similar boronic acid derivatives with different substituents.

Activité Biologique

(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid, with the CAS number 850567-37-2, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development and therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a phenyl ring substituted with a thiomorpholine-4-carbonyl group and a boronic acid functional group. This unique arrangement contributes to its biological activity by facilitating interactions with enzymes and receptors.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine, cysteine, or threonine residues in active sites of various enzymes, inhibiting their function.

- Targeting Proteins : It may interact with specific proteins involved in disease pathways, leading to alterations in cellular processes.

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. Studies have shown that this compound may inhibit the growth of cancer cells by:

- Inducing apoptosis in tumor cells.

- Disrupting cell cycle progression.

A study highlighted that modifications to boronic acids can enhance their selectivity and potency against cancer cell lines compared to traditional chemotherapeutics .

Antimicrobial Properties

Boronic acids have been studied for their antimicrobial activities. The compound may exert effects against various bacterial strains through:

- Inhibition of bacterial enzyme systems.

- Disruption of cell wall synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell growth | , |

| Antimicrobial | Inhibits bacterial growth | , |

| Enzyme Inhibition | Targets proteases and other enzymes | , |

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The compound was shown to induce apoptosis via caspase activation pathways, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study revealed that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of key enzymes involved in bacterial metabolism .

Q & A

Q. What storage conditions are optimal to prevent degradation of this compound?

- Methodological Answer : Store at 2–8°C under nitrogen in vacuum-sealed glass containers to minimize hydrolysis or oxidation. Boronic acids are prone to protodeboronation in aqueous environments; anhydrous solvents like DMSO or DMF are preferred for long-term stock solutions .

Advanced Research Questions

Q. How does the thiomorpholine substituent influence the electronic properties and reactivity of the boronic acid moiety?

- Methodological Answer : Computational studies using density functional theory (DFT/B3LYP) (as applied to formylphenylboronic acids in ) reveal that electron-withdrawing groups like thiomorpholine-carbonyl reduce the boron atom’s electron density, enhancing its electrophilicity. This increases reactivity in Suzuki couplings but may reduce stability in protic solvents. Frontier molecular orbital (FMO) analysis can quantify these effects .

Q. What strategies mitigate instability of this boronic acid under aqueous or biological conditions?

- Methodological Answer :

- Protecting Groups : Use trifluoroborate salts or ester derivatives to stabilize the boronic acid during biological assays.

- Buffering : Maintain pH 7–9 to minimize protodeboronation, as acidic conditions accelerate degradation.

- Co-solvents : Add DMSO (10–20% v/v) to aqueous solutions to reduce hydrolysis rates .

Q. Are there computational models predicting this compound’s interactions with biological targets (e.g., tubulin)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like tubulin, using crystal structures (PDB: 1SA0). Compare affinity scores with combretastatin analogs ( ). For example, the thiomorpholine group’s sulfur atom may form hydrogen bonds with tubulin’s Thr179 residue, enhancing inhibitory activity .

Q. How do structural analogs of this compound perform in comparative biological assays?

- Methodological Answer : Design a panel of analogs (e.g., replacing thiomorpholine with morpholine or piperazine) and test against cancer cell lines (e.g., Jurkat, B-16) using MTT assays . IC₅₀ values and COMPARE analysis ( ) can identify structure-activity relationships (SAR). For example, sulfur-containing groups may improve membrane permeability via lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.